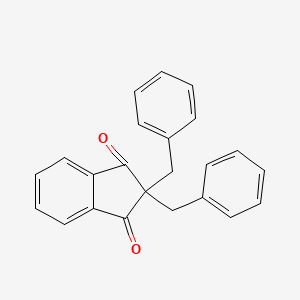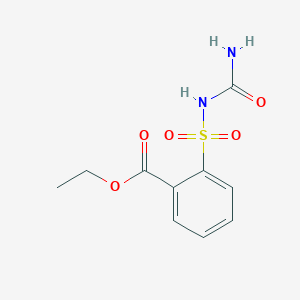![molecular formula C12H13NO B14354596 1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]- CAS No. 94054-41-8](/img/structure/B14354596.png)
1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]- is an organic compound belonging to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]- typically involves the condensation of pyrrole with a methoxybenzyl halide under basic conditions. One common method is the reaction of pyrrole with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of substituted pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,5-diones, while substitution reactions can produce various N-substituted pyrrole derivatives.
Applications De Recherche Scientifique
1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]- involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity to specific targets, influencing its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-1H-pyrrole
- 3-Methyl-1H-pyrrole
- 1H-Pyrrole, 3-methyl-
Uniqueness
1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]- is unique due to the presence of the methoxyphenyl group, which can significantly alter its chemical and biological properties compared to other pyrrole derivatives
Propriétés
| 94054-41-8 | |
Formule moléculaire |
C12H13NO |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
1-[(3-methoxyphenyl)methyl]pyrrole |
InChI |
InChI=1S/C12H13NO/c1-14-12-6-4-5-11(9-12)10-13-7-2-3-8-13/h2-9H,10H2,1H3 |
Clé InChI |
PITGHUKFJJYADB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CN2C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)


